2,3-Dibromo-5-fluorobenzyl chloride
Overview
Description
2,3-Dibromo-5-fluorobenzyl chloride is a chemical compound that belongs to the category of aryl halides. Its molecular formula is C7H4Br2ClF, and it has a molecular weight of 302.36 g/mol. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dibromo-5-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the bromination of 5-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization and subsequent bromination reactions is an example of an industrial approach to synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonyl chlorides.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives like 2,3-dibromo-5-fluorobenzyl amine or 2,3-dibromo-5-fluorobenzyl thiol.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the benzene ring.
Reduction: Products include 2,3-dibromo-5-fluorotoluene.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes the benzyl chloride moiety highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-5-chlorobenzyl chloride
- 2,3-Dibromo-5-iodobenzyl chloride
- 2,3-Dibromo-5-methylbenzyl chloride
Comparison
Compared to its analogs, 2,3-Dibromo-5-fluorobenzyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in the synthesis of fluorinated organic molecules, which are often important in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1,2-dibromo-3-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHULKMNFAASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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